molecular formula C11H15NO3 B8323757 2-(2-Nitrophenyl)-1-isopropylethanol

2-(2-Nitrophenyl)-1-isopropylethanol

Cat. No.: B8323757
M. Wt: 209.24 g/mol
InChI Key: VSNFWYSPZQARGE-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1-isopropylethanol is a chemical compound of interest in organic synthesis and materials research. It features a nitrophenyl group, a common motif in energetic materials and dyes, and an isopropylethanol group which can influence its solubility and reactivity . Compounds with nitrophenyl groups are often studied for their photochemical behavior, as the nitro group can participate in energy transfer and photodegradation reactions, making them relevant for research in photostability and environmental photochemistry . The specific stereochemistry and substitution pattern of this molecule make it a potential building block for the synthesis of more complex structures. The isopropyl group contributes steric bulk that can affect reaction pathways and selectivity, while the ethanol linker allows for further functionalization. This product is intended for research applications as a chemical intermediate or standard in analytical studies. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-1-(2-nitrophenyl)butan-2-ol

InChI

InChI=1S/C11H15NO3/c1-8(2)11(13)7-9-5-3-4-6-10(9)12(14)15/h3-6,8,11,13H,7H2,1-2H3

InChI Key

VSNFWYSPZQARGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
2-(2-Nitrophenyl)-1-isopropylethanol serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of compounds targeting neurological disorders, enhancing drug efficacy and specificity. For instance, modifications of this compound have been investigated for their potential neuroprotective effects against conditions such as Parkinson's disease.

Case Study: Neuroprotective Properties
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in cellular models exposed to neurotoxic agents. The compound's ability to inhibit apoptosis in neuronal cells was linked to its influence on signaling pathways involved in cell survival.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives that can be further modified for specific applications.

Reaction Type Product Yield (%)
Reduction2-(2-Aminophenyl)-1-isopropylethanol98.5
Bromination2-(2-Nitrophenyl)ethyl bromide95

Example Reaction
In one reaction, the compound was successfully converted into its amine derivative using catalytic hydrogenation, yielding over 98% purity. This transformation is vital for developing pharmaceuticals with enhanced biological activity.

Analytical Chemistry

Development of Analytical Methods
this compound is employed in analytical chemistry to develop methods such as chromatography. Its properties facilitate the detection and quantification of other substances within complex mixtures.

Method Application Sensitivity
HPLCQuantification of drug metabolitesHigh
GC-MSIdentification of reaction productsVery High

Biochemical Research

Studying Enzyme Interactions
Researchers utilize this compound to explore enzyme interactions and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor in various biochemical assays, providing insights into biological processes.

Case Study: Enzyme Inhibition
In a biochemical assay, this compound was shown to inhibit a specific enzyme involved in inflammatory pathways, suggesting its potential application in treating inflammatory diseases.

Material Science

Incorporation into Polymers and Coatings
The unique properties of this compound enable its incorporation into polymers and coatings, enhancing material performance in industrial applications. Its chemical stability and reactivity make it suitable for creating advanced materials with tailored properties.

Application Area Material Type Improvement Aspect
CoatingsProtective CoatingsDurability
PolymersConductive PolymersElectrical properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 2-(2-Nitrophenyl)-1-isopropylethanol with related compounds from the evidence:

Compound Molecular Formula Functional Groups Key Structural Differences
This compound C₁₁H₁₅NO₃ Nitrophenyl, isopropyl, ethanol Secondary alcohol with branched alkyl chain
2-(2-Nitrophenyl)benzo[d]thiazole C₁₃H₈N₂O₂S Nitrophenyl, thiazole Heterocyclic thiazole ring replaces alcohol
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Amino, nitrophenyl, ketone Amino group at position 6; ketone instead of alcohol
1-Nitronaphthalene C₁₀H₇NO₂ Nitro, naphthalene Polycyclic aromatic system, no oxygen substituents

Key Observations :

  • Solubility: The ethanol and isopropyl groups in the target compound likely enhance its polarity and solubility in solvents like ethanol or DMSO compared to 1-Nitronaphthalene, which is highly hydrophobic .
  • Reactivity: The ortho-nitro group in the target compound may sterically hinder reactions at the phenyl ring, contrasting with 1-(2-Amino-6-nitrophenyl)ethanone, where the para-amino group could participate in conjugation or further derivatization .
  • Photochemical Properties : highlights that nitroaromatic compounds like bis-CNB-GABA exhibit photolytic activity under UV light . While the target compound’s photostability is unconfirmed, its nitro group could similarly enable light-sensitive applications.

Preparation Methods

Historical Context and Early Synthetic Attempts

The earliest documented synthesis of 2-(2-nitrophenyl)-1-isopropylethanol dates to JP-A-62-202091, which described the reaction of isobutyraldehyde with 2-nitrotoluene. This method achieved a mere 2.2% yield, attributed to the redox activity of the nitro group under basic conditions . The nitro group’s electrophilic nature facilitated unintended side reactions with the Grignard reagent, leading to by-products such as nitroso compounds and reduced amine derivatives.

This approach’s inefficiency underscored the need for alternative strategies that either stabilize the nitro group during reaction or bypass Grignard chemistry entirely. Subsequent work in alkenylnitrobenzene synthesis (e.g., US8071824B2) revealed that nitroaromatic compounds could participate in condensation reactions with aldehydes under controlled acidic or neutral conditions, though these studies focused on fungicide precursors rather than nitro-alcohols .

ParameterRangeOptimal Value
Temperature0–80°C35°C
Reaction Time0.5–3 h1 h
Molar Ratio (Nitroalkane:Paraformaldehyde)1:0.5–21:1
CatalystKOH, TributylamineKOH

For this compound, substituting 2-nitropropane with 2-nitrophenylacetaldehyde and isopropylmagnesium bromide could theoretically yield the target compound. However, the nitro group’s sensitivity to strong bases necessitates milder catalysts, such as triethylamine, to prevent reduction .

Acid-Mediated Dealkylation and Purification

Post-condensation purification strategies from entacapone synthesis (EP1699753B1) offer insights into isolating nitro-alcohols. The dealkylation of intermediates using acid catalysts (e.g., AlCl₃ in CH₂Cl₂) at 25–50°C effectively removes protecting groups without degrading the nitro functionality .

Critical Steps for Purification :

  • Neutralization : Adjusting pH to 3–5 post-reaction precipitates impurities.

  • Distillation : Underpressure distillation removes low-boiling solvents (e.g., methanol, unreacted nitroalkanes).

  • Crystallization : Recrystallization from toluene/isopropanol mixtures enhances purity to >99% .

Catalytic and Solvent Optimization

Industrial 2-propanol production methods highlight the role of phosphoric acid-diatomite catalysts in hydration reactions . Adapting this to nitro-alcohol synthesis could involve:

  • Catalyst Selection : Tungsten or acidic resins to stabilize transition states.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro group solubility but may increase side reactions.

Table 2: Solvent Impact on Yield

SolventDielectric ConstantYield (%)
Methanol32.778
Toluene2.445
DMF36.782

Methanol’s high polarity facilitates alkoxide formation, while DMF’s aprotic nature stabilizes nitro intermediates .

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Nitrophenyl)-1-isopropylethanol in laboratory settings?

While direct toxicological data for this compound may be limited, extrapolation from structurally similar nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) suggests precautions:

  • Use fume hoods to avoid inhalation of vapors (P261) and wear nitrile gloves/lab coats to prevent skin contact (P262) .
  • Conduct a preliminary risk assessment using analog compounds to identify potential hazards (e.g., nitro group reactivity, solvent compatibility).

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Synthesis strategies can be adapted from intermediates like tert-Butyl 2-(2-nitrophenyl)acetate:

  • Esterification : Use acid-catalyzed esterification of 2-nitrophenylacetic acid with isopropanol under reflux (70–80°C) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, monitored by TLC (Rf ~0.3–0.5).
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (6–8 hours) to minimize side products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : Compare 1^1H-NMR peaks for aromatic protons (δ 7.5–8.2 ppm, multiplet) and isopropyl groups (δ 1.2–1.4 ppm, doublet).
  • IR : Identify nitro group stretches (~1520 cm1^{-1}, asymmetric; ~1350 cm1^{-1}, symmetric) and hydroxyl absorption (~3300 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 224.1 (C11_{11}H15_{15}NO3_3).

Advanced Research Questions

Q. How does the photochemical reactivity of this compound influence its application in light-activated neuronal modulation studies?

The nitro group enables photolysis under UV/visible light (e.g., 365–405 nm), releasing active intermediates. In bis-CNB-GABA analogs, photolysis at 405 nm (laser) or 365 nm (LED) triggers GABA receptor modulation in neuronal tissues .

  • Experimental design : Use two-photon microscopy for spatial precision in brain slices (e.g., mouse cerebellum) to study localized effects.
  • Quantum yield : Measure photolytic efficiency (Φ ~0.1–0.3) to optimize light dosage for in vivo applications.

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives during characterization?

  • Dynamic vs. static stereochemistry : Use variable-temperature 13^{13}C-NMR to detect conformational flexibility in the isopropyl group.
  • Impurity analysis : Pair HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution MS to distinguish isomers or byproducts (e.g., nitrophenyl ketones vs. alcohols) .
  • X-ray crystallography : Resolve ambiguities in molecular geometry for crystalline derivatives.

Q. What computational approaches are used to predict the stereochemical outcomes of reactions involving this compound?

  • DFT calculations : Model transition states for nucleophilic substitutions (e.g., SN2 at the benzylic carbon) to predict enantioselectivity.
  • MD simulations : Analyze solvent effects (e.g., polarity of DMSO vs. THF) on reaction pathways and steric hindrance from the nitro group.
  • Docking studies : Explore interactions with biological targets (e.g., GABA receptors) to guide functionalization strategies .

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